S-(Sulfanylmethyl) phenylethanethioate
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Overview
Description
S-(Sulfanylmethyl) phenylethanethioate: is an organic compound with the molecular formula C9H10OS2 . It is also known by its systematic name, Benzeneethanethioic acid, S-(mercaptomethyl) ester . This compound is characterized by the presence of a sulfanylmethyl group attached to a phenylethanethioate moiety, making it a thioester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) phenylethanethioate typically involves the reaction of benzeneethanethioic acid with a sulfanylmethyl reagent. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of the ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(Sulfanylmethyl) phenylethanethioate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) phenylethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioesters and sulfur-containing compounds .
Biology: In biological research, this compound can be used to study the effects of thioesters on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require sulfur-containing functional groups .
Mechanism of Action
The mechanism of action of S-(Sulfanylmethyl) phenylethanethioate involves its interaction with nucleophiles, particularly thiols. The thioester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the product and regenerate the thiol . This mechanism is crucial in both synthetic and biological contexts.
Comparison with Similar Compounds
- S-Methyl phenylethanethioate
- S-Butyl methanesulfonate
- Tropone derivatives
Comparison: S-(Sulfanylmethyl) phenylethanethioate is unique due to its specific sulfanylmethyl group, which imparts distinct reactivity compared to other thioesters. For example, S-Methyl phenylethanethioate has a methyl group instead of a sulfanylmethyl group, leading to different chemical properties and reactivity .
Properties
CAS No. |
650607-79-7 |
---|---|
Molecular Formula |
C9H10OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) 2-phenylethanethioate |
InChI |
InChI=1S/C9H10OS2/c10-9(12-7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
GEBBYNWQMVYUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SCS |
Origin of Product |
United States |
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